1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol
Description
This compound features a central imidazole ring substituted at position 1 with a 2,5-dimethoxyphenyl group, at position 2 with a 4,6-dimethylpyrimidin-2-yl amino group, and at position 5 with a hydroxyl group. The hydroxyl group at position 5 enhances polarity, likely improving aqueous solubility compared to non-hydroxylated analogs, while the dimethylpyrimidine substituent may contribute to steric and electronic modulation of binding interactions.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-7-11(2)20-16(19-10)21-17-18-9-15(23)22(17)13-8-12(24-3)5-6-14(13)25-4/h5-9,23H,1-4H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQIEAREVVKFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC=C(N2C3=C(C=CC(=C3)OC)OC)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxybenzene, 4,6-dimethylpyrimidine, and imidazole derivatives. Common synthetic routes could involve:
Step 1: Nitration of 2,5-dimethoxybenzene to introduce nitro groups.
Step 2: Reduction of nitro groups to amines.
Step 3: Formation of the imidazole ring through cyclization reactions.
Step 4: Coupling of the imidazole derivative with 4,6-dimethylpyrimidine under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the aromatic rings or the imidazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce various functional groups such as halides, alkyl groups, or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-5-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of enzymatic activity, modulation of receptor signaling, or binding to DNA/RNA.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations
Pyrimidine Substituents: The target compound’s 4,6-dimethylpyrimidine group (electron-donating) contrasts with 4,6-dichloro-2-methylpyrimidine in and .
Polar Functional Groups: The imidazol-5-ol group in the target compound introduces hydrogen-bonding capability, absent in acetylated or non-hydroxylated analogs. This could improve target affinity in polar binding pockets (e.g., kinase ATP sites) .
Aryl Group Variations :
- The 2,5-dimethoxyphenyl group (target compound) vs. 4-fluorophenyl () or benzyl () substituents alters electronic and steric profiles. Methoxy groups may engage in resonance-assisted binding, while fluorine enhances membrane permeability .
Research Findings and Limitations
- Biological Activity : Direct pharmacological data (e.g., IC50 values) are absent, but structural parallels to (serotonergic analogs) and (kinase-interacting pyrimidines) suggest plausible targets.
- Synthetic Feasibility : The hydroxyl group at position 5 may complicate synthesis compared to acetylated or halogenated analogs, requiring protective strategies (e.g., tert-butyldimethylsilyl protection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
